4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
Description
4-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a nicotinoyl-substituted piperidine moiety. The compound combines a 4-chlorobenzenesulfonamide core with a 1-nicotinoylpiperidin-4-ylmethyl group, which introduces both aromatic and heterocyclic diversity. This structural motif is designed to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic effects.
Properties
IUPAC Name |
4-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-3-5-17(6-4-16)26(24,25)21-12-14-7-10-22(11-8-14)18(23)15-2-1-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKKHDRSWTXZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Components
The structure can be divided into three main components:
- 4-chlorobenzenesulfonamide group
- Methylene linker
- 1-nicotinoylpiperidin-4-yl group
This modular structure suggests a convergent synthesis approach, where these components can be prepared separately and then coupled in the final stages of synthesis.
Retrosynthetic Analysis
When designing the synthesis of this compound, several disconnection approaches can be considered. Based on the reactivity of functional groups present in the molecule, the following retrosynthetic analysis guides the preparation methods.
Possible Disconnections
- Sulfonamide bond formation between 4-chlorobenzenesulfonyl chloride and (1-nicotinoylpiperidin-4-yl)methylamine
- Amide formation between nicotinic acid and N-((4-methylpiperidin)-4-yl)methyl-4-chlorobenzenesulfonamide
- Alkylation of 4-chloro-N-(methylpiperidin-4-yl)benzenesulfonamide with nicotinoyl chloride
Preparation of Key Intermediates
Synthesis of 1-nicotinoylpiperidin-4-yl Component
The 1-nicotinoylpiperidin-4-yl moiety is a crucial intermediate in the synthesis. Based on related compounds in the literature, this component can be prepared through the reaction of nicotinic acid with appropriately substituted piperidine derivatives.
Method A: Direct coupling approach
Nicotinic acid + 4-methylpiperidine → 1-nicotinoyl-4-methylpiperidine
This reaction typically employs coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DMAP (4-Dimethylaminopyridine) or triethylamine.
Method B: Acid chloride approach
Nicotinic acid → Nicotinoyl chloride → 1-nicotinoylpiperidin-4-yl derivative
The acid chloride is prepared using thionyl chloride or oxalyl chloride, followed by reaction with the appropriate piperidine derivative in the presence of a base.
Synthesis of 4-chlorobenzenesulfonamide Component
The 4-chlorobenzenesulfonamide component can be prepared through several established methods:
Method A: From 4-chlorobenzenesulfonyl chloride
4-chlorobenzenesulfonyl chloride + ammonia/primary amine → 4-chlorobenzenesulfonamide
This direct sulfonylation is widely used for preparing sulfonamides and has been documented for similar compounds.
Method B: Electrochemical approach
A recent innovative method involves electrochemical synthesis of benzenesulfonamide derivatives as described in research using reductive controlled potential electrolysis:
Dinitrobenzene + arylsulfinic acids → N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives (-0.4V)
→ N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives (-1.1V)
Preparation of (1-nicotinoylpiperidin-4-yl)methylamine
This key intermediate can be synthesized through:
- Reduction of an appropriate nitrile or azide
- Reductive amination of 1-nicotinoylpiperidin-4-carbaldehyde
- Gabriel synthesis using phthalimide chemistry
Synthetic Routes to this compound
Based on the analysis of similar compounds and retrosynthetic considerations, several synthetic routes can be proposed for the preparation of this compound.
Method 1: Sulfonamide Formation Approach
This convergent approach involves the preparation of (1-nicotinoylpiperidin-4-yl)methylamine and its subsequent reaction with 4-chlorobenzenesulfonyl chloride.
Reaction scheme:
Step 1: Preparation of 1-nicotinoylpiperidin-4-ylmethylamine
Step 2: Sulfonamide formation with 4-chlorobenzenesulfonyl chloride
Table 1. Reaction conditions for sulfonamide formation
| Reagent | Quantity | Solvent | Temperature | Time | Catalyst/Base | Expected Yield |
|---|---|---|---|---|---|---|
| 4-chlorobenzenesulfonyl chloride | 1.2 equiv. | Dichloromethane | 0°C to RT | 2-4 h | Triethylamine (2 equiv.) | 75-85% |
| 4-chlorobenzenesulfonyl chloride | 1.1 equiv. | Tetrahydrofuran | 0°C to RT | 3-5 h | Pyridine (2 equiv.) | 70-80% |
| 4-chlorobenzenesulfonyl chloride | 1.1 equiv. | Acetonitrile | RT | 4-6 h | K2CO3 (2 equiv.) | 65-75% |
The reaction mechanism involves nucleophilic attack of the amine on the sulfonyl chloride, with the base neutralizing the HCl generated during the reaction.
Method 2: Amide Formation First Approach
An alternative route involves the formation of the 4-chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide intermediate, followed by acylation with nicotinoyl chloride.
Reaction scheme:
Step 1: Formation of 4-chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide
Step 2: Acylation with nicotinoyl chloride
This approach is supported by similar reactions documented for related compounds, particularly the synthesis of 4-chloro-N-(piperidin-4-yl)benzenesulfonamide derivatives.
Table 2. Reaction conditions for amide formation
| Reagent | Quantity | Solvent | Temperature | Time | Catalyst/Base | Expected Yield |
|---|---|---|---|---|---|---|
| Nicotinoyl chloride | 1.2 equiv. | Dichloromethane | 0°C to RT | 4-6 h | Triethylamine (2 equiv.) | 70-80% |
| Nicotinic acid | 1.1 equiv. | DMF | RT | 6-8 h | EDCI/HOBt/DIPEA | 65-75% |
| Nicotinic acid | 1.1 equiv. | THF | RT to 50°C | 8-12 h | DCC/DMAP | 60-70% |
Method 3: Hafnium Tetrachloride Catalyzed Approach
Building on the synthesis methods reported for similar sulfonamide derivatives, a hafnium tetrachloride catalyzed approach could be adapted for our target compound.
The reaction would utilize the following conditions:
- Catalyst: Hafnium tetrachloride (3% of benzenesulfonamide mass)
- Solvent: N-methylpyrrolidone
- Temperature: 150°C
- Monitoring: HPLC (mobile phase ratio 70:30 methanol-water, detection wavelength 254nm)
This method has shown impressive yields (>95%) for related sulfonamide compounds and offers environmental advantages due to reduced waste generation.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the reaction efficiency. For sulfonamide formation, aprotic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are preferred. For amide coupling reactions, DMF and THF typically provide better results.
Catalyst and Base Selection
For sulfonamide formation, the use of bases such as triethylamine, pyridine, or potassium carbonate is essential to neutralize the acid generated. For amide coupling, catalysts like EDCI, DCC, and HOBt have proven effective in similar systems.
Temperature and Reaction Time Optimization
Temperature control is crucial, especially for the sulfonylation reaction, which is typically initiated at low temperatures (0-5°C) and then allowed to warm to room temperature. The amide coupling reaction may require elevated temperatures depending on the reactivity of the components.
Purification and Characterization
Purification Methods
The purification of this compound can be achieved through:
- Column chromatography (silica gel, ethyl acetate/hexane or dichloromethane/methanol gradient systems)
- Recrystallization (ethanol/water or acetone/hexane systems)
- Preparative HPLC for high-purity requirements
Analytical Characterization
The compound should be characterized using:
- Proton and Carbon-13 NMR spectroscopy
- Mass spectrometry (expected molecular weight: approximately 405-407 g/mol)
- Infrared spectroscopy (key bands for sulfonamide and amide groups)
- HPLC purity analysis (suggested conditions: mobile phase ratio 70:30 methanol-water, detection wavelength 254nm)
Scale-up Considerations
For larger-scale production of this compound, several factors must be considered:
- Exothermicity of sulfonylation reactions requiring efficient cooling systems
- Handling of moisture-sensitive reagents like acid chlorides
- Environmental impact and waste management
- Process safety, particularly when using reactive reagents or high temperatures
Table 3. Scale-up parameters for Method 1
| Parameter | Laboratory Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Batch size | 1-10 g | 100-500 g | 1-10 kg |
| Reaction vessel | Round-bottom flask | Jacketed reactor | Industrial reactor |
| Cooling method | Ice bath | Chiller | Industrial cooling system |
| Stirring | Magnetic stirrer | Mechanical stirrer | Industrial agitator |
| Purification | Column chromatography | Flash chromatography | Crystallization |
| Yield loss expectation | 10-15% | 5-10% | 3-8% |
Comparison of Synthetic Methods
Based on the analysis of various preparation methods, a comparative assessment of the proposed synthetic routes is presented below:
Table 4. Comparison of synthetic methods for this compound
| Method | Advantages | Disadvantages | Overall Efficiency | Sustainability |
|---|---|---|---|---|
| Method 1: Sulfonamide Formation | Direct approach, fewer steps | Requires sensitive intermediates | High | Moderate |
| Method 2: Amide Formation First | More stable intermediates | More steps, potentially lower overall yield | Moderate | Moderate to High |
| Method 3: Hafnium Catalyzed | High yield, fewer byproducts | Requires high temperature, specialized catalyst | High | High |
| Electrochemical Approach | Green chemistry, selective | Specialized equipment required | Moderate | Very High |
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Thiourea Modifications
- W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide): Structure: Features a phenethyl-substituted piperidinylidene group instead of the nicotinoylpiperidinylmethyl group. Properties: Reported as a structural analog of fentanyl but lacks opioid activity. Synthesis: Prepared via condensation of 4-chlorobenzenesulfonyl chloride with substituted piperidine intermediates .
- W-18 (4-Chloro-N-{1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene}benzenesulfonamide): Structure: Contains a 4-nitrophenethyl substituent, introducing strong electron-withdrawing effects. Comparison: The nitro group may confer distinct electronic properties and metabolic stability compared to the nicotinoyl group. This modification is associated with enhanced receptor affinity in related compounds .
Analogues with Heterocyclic Substitutions
- 4-Chloro-N-(quinolin-8-yl)benzenesulfonamide: Structure: Substitutes the nicotinoylpiperidine group with a quinoline ring. Activity: Demonstrated antimicrobial properties against Staphylococcus aureus and Escherichia coli due to quinoline’s metal-chelating ability . Synthesis: Synthesized via sulfonylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride .
- Triazole- and Thioxo-Substituted Derivatives: Example: 4-Chloro-N-[imino(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-5-methylbenzenesulfonamide (Compound 18). Properties: High purity (98.75% HPLC) and melting point (184.8–185.7°C).
Analogues with Cyclopentane-Dione Isosteres
- 4-Chloro-N-(3-((2-oxocyclopent-3-en-1-yl)methyl)phenethyl)benzenesulfonamide (Compound 41): Structure: Uses a cyclopentane-dione isostere to mimic carboxylic acids, enhancing metabolic stability. Synthesis: Achieved in 88% yield via acid-catalyzed cyclization and reverse-phase HPLC purification . Comparison: The dione group may improve solubility compared to the nicotinoylpiperidine’s aromaticity .
Analogues with Indazole or Carbazole Moieties
- 4-Chloro-N-[(1-methyl-1H-indazol-5-yl)methyl]benzenesulfonamide (Compound 10): Structure: Incorporates an indazole ring instead of nicotinoylpiperidine. Properties: Melting point 148–150°C, synthesized in 28% yield. Indazole’s planar structure may favor DNA intercalation in anticancer applications .
- 4-Chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide: Structure: Combines a carbazole scaffold with the sulfonamide core. Potential: Carbazole’s rigidity and fluorescence properties could enable imaging applications, diverging from the nicotinoyl derivative’s likely enzyme-targeting role .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Overview of 4-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
Chemical Structure and Properties
this compound is a sulfonamide compound characterized by a chloro group and a nicotinoylpiperidine moiety. Its structure includes a benzene ring, which is common in many biologically active compounds, contributing to its pharmacological properties.
Biological Activity
Mechanism of Action
Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. The presence of the piperidine and nicotinoyl groups may enhance the interaction with biological targets, potentially increasing the compound's efficacy.
Pharmacological Effects
While specific studies on this compound may be limited, sulfonamides generally exhibit a range of biological activities:
- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Some sulfonamides have shown promise in cancer treatment by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study on related sulfonamide compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the aromatic ring could enhance potency.
- Cytotoxicity Assays : Research involving sulfonamide derivatives has shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar piperidine structures have exhibited IC50 values in the micromolar range against breast cancer cells.
- In Vivo Studies : Animal model studies have indicated that certain sulfonamides can reduce tumor growth and improve survival rates when combined with traditional chemotherapy agents.
Data Tables
| Activity Type | Compound Example | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | 4-Chloro-N-(4-methylphenyl) | 10 | Staphylococcus aureus |
| Antitumor | N-(4-Chlorobenzoyl)-sulfonamide | 15 | MCF-7 (breast cancer) |
| Anti-inflammatory | Sulfanilamide | 20 | RAW 264.7 (macrophages) |
Q & A
Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?
- Methodological Answer : Perform Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading. Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) while maintaining >90% yield. Process analytical technology (PAT) monitors in situ via FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
